![molecular formula C15H10F3NO3 B2461779 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid CAS No. 866150-35-8](/img/structure/B2461779.png)

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

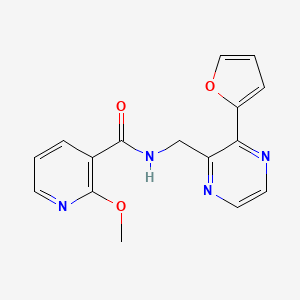

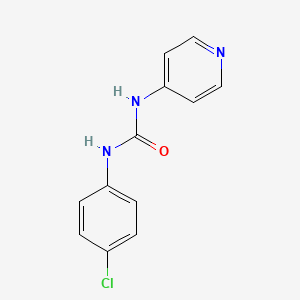

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid is a derivative of benzoic acid, which is widely used in the synthesis of various organic compounds . It has a molecular formula of CF3C6H4CO2H . This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . The mechanism of its synthesis is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis

The molecular structure of 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid consists of a benzoic acid core with a trifluoromethyl group attached to the benzene ring . The molecular weight of this compound is 190.12 .Chemical Reactions Analysis

This compound participates in various chemical reactions. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid include a boiling point of 243.7±40.0 °C at 760 mmHg, a flash point of 101.2±27.3 °C, and a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 38.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 135.5±3.0 cm3 .科学的研究の応用

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . Oxadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Ligand Binding Studies

The compound has also been used to investigate the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones PapD and FimC . This research is significant in understanding the interactions between proteins and ligands, which is crucial in drug design and discovery.

Synthesis of 4-Aminoantipyrine Derivatives

The compound has been involved in the synthesis of 4-aminoantipyrine derivatives . 4-Aminoantipyrine is a metabolite of aminopyrine with analgesic, anti-inflammatory, and antipyretic properties.

Synthesis of Piperidin-3-Aminium Derivatives

The compound has been used in the synthesis of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium derivatives . These derivatives have potential applications in medicinal chemistry.

Bronsted Acid

As a benzoic acid derivative, this compound can act as a Bronsted acid , capable of donating a hydron to an acceptor. This property is fundamental in many chemical reactions and processes.

Precursor for Trifluoromethylbenzoyl Group

The compound can serve as a precursor for the 2-(trifluoromethyl)benzoyl group . This group is often used in organic synthesis due to its electron-withdrawing properties, which can influence the reactivity of the molecules it is attached to.

Safety and Hazards

特性

IUPAC Name |

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO3/c16-15(17,18)11-7-3-1-5-9(11)13(20)19-12-8-4-2-6-10(12)14(21)22/h1-8H,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGXNUIEVYQZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)

![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2461708.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2461714.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2461718.png)